molecular formula C15H13BrO2 B2480672 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 426224-20-6

5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2480672
CAS No.: 426224-20-6
M. Wt: 305.171
InChI Key: ZWRFEPQHOCGTPI-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₁₄H₁₁BrO₂ (molecular weight: 295.14 g/mol) . It is structurally characterized by a benzaldehyde core substituted with a bromine atom at the 5-position and a 4-methylbenzyloxy group at the 2-position. This compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals, agrochemicals, and materials science applications. For instance, it serves as a key intermediate in the synthesis of non-peptide CCR5 antagonists for HIV research .

The compound is commercially available with purity up to 95% , and its synthesis typically involves multi-step reactions, including bromination and etherification starting from 5-bromo-2-hydroxybenzaldehyde .

Properties

IUPAC Name

5-bromo-2-[(4-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRFEPQHOCGTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anti-inflammatory Activity : Research has shown that derivatives similar to 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde exhibit notable anti-inflammatory properties. For instance, studies on related compounds have demonstrated their ability to suppress pro-inflammatory mediators in cell lines, such as RAW 264.7 cells, by inhibiting pathways like NF-κB and MAPKs . This suggests potential therapeutic applications in treating inflammatory diseases.
    • Anticancer Potential : Compounds within the same chemical family have been reported to induce apoptosis in various cancer cell lines, indicating a promising avenue for cancer therapeutics. The specific mechanisms involve modulation of signaling pathways that control cell proliferation and survival.
  • Materials Science
    • Synthesis of Functional Materials : The unique chemical structure of this compound allows it to act as a precursor for synthesizing advanced materials, including polymers and nanomaterials. Its reactivity can be harnessed in creating functionalized surfaces or coatings that possess desirable properties such as enhanced adhesion or barrier characteristics .
  • Biochemical Research
    • Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of this compound can provide insights into its mechanism of action against specific biochemical targets. Such studies are crucial for drug development processes where understanding the interaction between compounds and biological targets is essential.

Data Tables

The following table summarizes various properties and comparative studies involving this compound and its derivatives:

Compound NameStructural FeaturesUnique PropertiesApplications
This compoundBromine at 5-positionEnhanced reactivity due to electron-donating groupsAnti-inflammatory, anticancer
5-Bromo-2-hydroxybenzaldehydeHydroxyl group instead of etherIncreased solubilitySolvent in biochemical assays
5-Iodo-2-[(4-methylbenzyl)oxy]benzaldehydeIodine substitutionHigher reactivitySynthesis of radio-labeled compounds
5-Bromo-2-nitrobenzaldehydeNitro group at the 2-positionStronger electron-withdrawing effectPotential use in electronic materials

Case Studies

  • Inflammatory Response Inhibition : A study focused on a related compound (5-bromo-2-hydroxy-4-methyl-benzaldehyde) showed that it significantly inhibited the expression of inflammatory cytokines in LPS-stimulated RAW 264.7 cells. This highlights the potential for similar compounds to be developed into anti-inflammatory agents .
  • Anticancer Activity : Another investigation into benzaldehyde derivatives revealed their capability to induce apoptosis through mitochondrial pathways, suggesting that structural modifications can enhance their anticancer efficacy.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical properties of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde and analogous derivatives, focusing on substituent effects, physicochemical properties, and applications:

Compound Name Molecular Formula Substituents Melting Point (°C) Purity (HPLC) Key Applications References
This compound C₁₄H₁₁BrO₂ 5-Br, 2-(4-methylbenzyloxy) Not reported 95% CCR5 antagonist synthesis, organic synthesis
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde C₁₄H₁₀Br₂O₂ 5-Br, 2-(4-bromobenzyloxy) Not reported 95% Materials science, halogenated intermediates
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde C₁₄H₁₀BrClO₂ 5-Br, 2-(3-chlorobenzyloxy) Not reported 95% Organophosphorus reactivator precursors
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde C₁₄H₉BrCl₂O₂ 5-Br, 2-(3,4-dichlorobenzyloxy) Not reported Discontinued Pharmaceutical intermediates
5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime (4m) C₁₄H₁₁BrN₂O₃ 5-Br, 2-(4-nitrobenzyloxy), oxime 140–142 85% yield Reactivators of acetylcholinesterase
5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde C₁₄H₁₀BrClO₂ 5-Br, 2-(4-chlorobenzyloxy) Not reported 95% CCR5 antagonist synthesis

Substituent Effects on Physicochemical Properties

  • Halogen Substitution : Bromine at the 5-position enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. Chlorine or additional bromine atoms (e.g., in 4-bromobenzyl derivatives) increase molecular weight and lipophilicity, impacting solubility and bioavailability .
  • Electron-Withdrawing Groups: The nitro group in 4m significantly lowers the pKa of the oxime (-NOH), enhancing its reactivity in organophosphate detoxification .
  • Methyl vs. Halogenated Benzyloxy Groups : The 4-methylbenzyloxy group in the parent compound provides steric bulk without strong electronic effects, whereas halogenated analogs (e.g., 3,4-dichloro) introduce both steric and electronic modifications, altering crystal packing and π-π stacking interactions .

Spectral and Analytical Data

  • ¹H NMR: The aldehyde proton in the parent compound resonates near δ 10.5–10.6 ppm, while oxime derivatives (e.g., 4j–4m) show a characteristic -CH=NOH proton at δ 8.3–8.4 ppm .
  • HRMS : Exact mass data confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 341.9944 for 4j ) with deviations < 0.3 ppm, ensuring structural validation .
  • Purity : RP-HPLC retention times (e.g., 16.05 min for 4j ) correlate with substituent polarity; nitro-substituted derivatives exhibit longer retention due to increased hydrophobicity .

Biological Activity

5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of a benzaldehyde moiety and a methylene bridge connecting to a 4-methylbenzyl ether group at the 2-position. Its molecular formula is C14H13BrOC_{14}H_{13}BrO with a molecular weight of approximately 305.18 g/mol. The presence of both electron-withdrawing (bromine) and electron-donating (methyl) groups significantly influences its reactivity and biological properties.

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can lead to alterations in cellular pathways associated with inflammation, cancer progression, and other biological responses .

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have shown that analogs can inhibit the growth of tumor cells by interfering with specific signaling pathways involved in cell cycle regulation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in experimental models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Enzyme Inhibition

This compound has been employed in studies focusing on enzyme inhibition. For example, it has been reported to act as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that plays a role in gout and oxidative stress-related diseases . The interactions between this compound and xanthine oxidase involve hydrogen bonding and hydrophobic interactions, enhancing its inhibitory activity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityNotes
5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehydeStructureModerate anticancer activityFluorine enhances metabolic stability
5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehydeStructureAnti-inflammatory effectsChlorine substituent affects binding affinity
This compound StructureStrong anticancer and anti-inflammatory activitiesUnique combination of bromine and methyl groups

Case Studies

  • Cancer Cell Line Study : A study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis confirmed through flow cytometry analysis .
  • Inflammation Model : In an animal model of arthritis, administration of the compound led to a marked decrease in swelling and pain, correlating with reduced levels of inflammatory cytokines in serum samples .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde, and how can purity be ensured?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated benzaldehyde derivatives can react with 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity validation requires HPLC (≥98% purity, tR = 16–18 min) and spectral confirmation (¹H/¹³C NMR, HRMS) .
Key Reaction Parameters
Temperature: 80–100°C
Solvent: DMF or acetone
Base: K₂CO₃ or NaH
Reaction Time: 12–24 h

Q. What safety precautions are critical when handling this compound?

  • Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist . Store in airtight containers at RT, away from oxidizers. Toxicity data are limited, so treat it as a potential irritant .

Q. How is this compound characterized structurally?

  • Methodology : Combine NMR (¹H/¹³C), FT-IR (aldehyde C=O stretch ~1680–1700 cm⁻¹), and HRMS. For example, the aldehyde proton appears at δ 10.5–10.6 ppm in ¹H NMR, and the benzyloxy group shows distinct aromatic splitting patterns . HRMS ([M+H]<sup>+</sup>) should match theoretical m/z within 0.001 Da .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives like oximes or Schiff bases?

  • Methodology : Optimize stoichiometry (1:1.2 molar ratio of aldehyde to nucleophile) and solvent polarity. For oxime formation (e.g., with hydroxylamine), use ethanol/water (3:1) at 60°C for 6 hours, achieving >90% yield . Catalysts like acetic acid (5 mol%) accelerate imine formation. Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane/EtOAc 7:3) .

Q. What strategies resolve contradictions in crystallographic data for brominated benzaldehyde derivatives?

  • Methodology : Use SHELXL for refinement, applying restraints for disordered atoms (e.g., bromine positions). For 5-bromo-2-hydroxybenzaldehyde derivatives, single-crystal X-ray diffraction (123 K, Mo-Kα radiation) confirms bond lengths (C-Br = 1.89 Å) and dihedral angles (5°–10° deviation from planarity) . Validate against DFT calculations (B3LYP/6-31G*) for electronic structure consistency .

Q. How can this compound act as a probe in enzyme inhibition studies?

  • Methodology : Functionalize the aldehyde group to create covalent inhibitors. For example, oxime derivatives (e.g., 4j–4m in ) inhibit acetylcholinesterase (IC50 = 0.5–2 µM) via nucleophilic trapping of catalytic serine. Assay kinetics (Ellman’s method) and validate with molecular docking (AutoDock Vina) to identify binding poses .
Enzyme Assay Parameters
Substrate: Acetylthiocholine
Detection: DTNB at 412 nm
Incubation: 30 min, 37°C

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodology : Control competing side reactions (e.g., over-bromination) using directing groups. For gram-scale synthesis, employ flow chemistry (residence time = 10–15 min, 100°C) to enhance reproducibility . Monitor regioselectivity via LC-MS and adjust electronic effects (e.g., electron-withdrawing groups) to favor para-substitution .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar derivatives?

  • Methodology : Compare purification methods (recrystallization vs. column chromatography) and polymorph screening (PXRD). For example, 5-bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde oxime (4k) shows mp = 100–102°C after recrystallization (ethanol), but mp = 98–100°C if impurities persist . Use DSC to confirm thermal stability and phase transitions .

Methodological Resources

  • Spectral Libraries : HRMS (ESI<sup>+</sup>) libraries for brominated aldehydes .
  • Crystallography Tools : SHELXL, Olex2 for structural refinement .
  • Safety Protocols : OSHA-compliant guidelines for aldehyde handling .

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